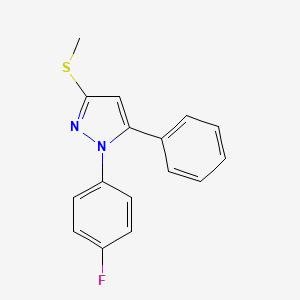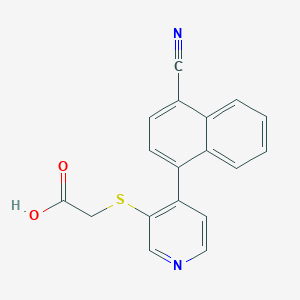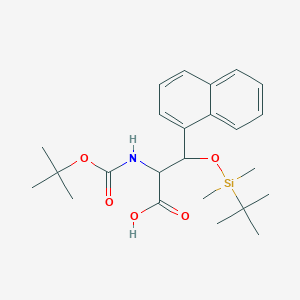
2-((tert-Butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)-3-(naphthalen-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((tert-Butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)-3-(naphthalen-1-yl)propanoic acid is a complex organic compound that features a combination of protective groups and functional groups. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)-3-(naphthalen-1-yl)propanoic acid typically involves multiple steps, including the protection of functional groups and the formation of key intermediates. The tert-butoxycarbonyl (Boc) group is commonly used to protect the amino group, while the tert-butyldimethylsilyl (TBDMS) group protects the hydroxyl group. The naphthalen-1-yl group is introduced through a coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of protective groups like Boc and TBDMS is crucial in preventing unwanted side reactions during the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalen-1-yl group.
Reduction: Reduction reactions can target the carbonyl groups or other reducible functional groups.
Substitution: Nucleophilic substitution reactions can occur at the protected amino or hydroxyl groups once the protective groups are removed.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-((tert-Butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)-3-(naphthalen-1-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The protective groups (Boc and TBDMS) can be selectively removed to expose reactive sites, allowing the compound to participate in various biochemical pathways. The naphthalen-1-yl group may interact with hydrophobic pockets in proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-(naphthalen-1-yl)propanoic acid: Lacks the TBDMS group.
3-((tert-Butoxycarbonyl)amino)-2-((tert-butyldimethylsilyl)oxy)-3-(naphthalen-2-yl)propanoic acid: Features a different position of the naphthalenyl group.
Uniqueness
The presence of both Boc and TBDMS protective groups in 2-((tert-Butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)-3-(naphthalen-1-yl)propanoic acid makes it particularly versatile in synthetic chemistry. These protective groups allow for selective reactions and modifications, making the compound a valuable tool in the synthesis of complex molecules.
Propriétés
Formule moléculaire |
C24H35NO5Si |
|---|---|
Poids moléculaire |
445.6 g/mol |
Nom IUPAC |
3-[tert-butyl(dimethyl)silyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-1-ylpropanoic acid |
InChI |
InChI=1S/C24H35NO5Si/c1-23(2,3)29-22(28)25-19(21(26)27)20(30-31(7,8)24(4,5)6)18-15-11-13-16-12-9-10-14-17(16)18/h9-15,19-20H,1-8H3,(H,25,28)(H,26,27) |
Clé InChI |
ZVDMOKLBYWMCNE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(C(C1=CC=CC2=CC=CC=C21)O[Si](C)(C)C(C)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-Aminobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12866565.png)
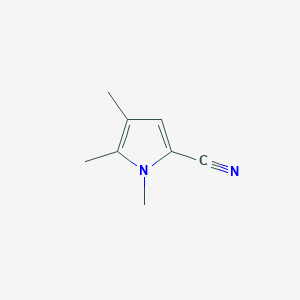

![2-(Chloromethyl)-7-iodobenzo[d]oxazole](/img/structure/B12866579.png)
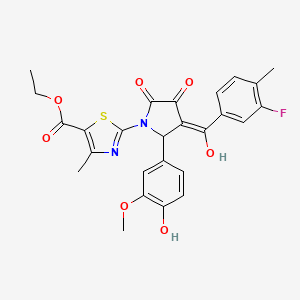
![1-(6-Methylbicyclo[3.1.0]hexan-1-yl)pyrrolidine](/img/structure/B12866611.png)
![2-Bromo-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12866621.png)
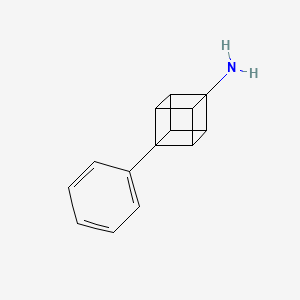
![N2-Methyl-4H-furo[3,2-b]pyrrole-2,4,5-triamine](/img/structure/B12866633.png)

